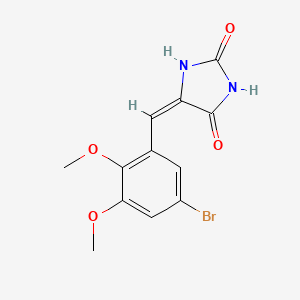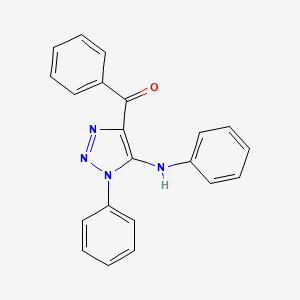![molecular formula C23H29N3O2 B5522398 2-ethyl-9-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5522398.png)
2-ethyl-9-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazaspiro[5.5]undecane derivatives, including the compound , are part of a class of chemicals known for their spirocyclic nature, which incorporates nitrogen atoms within the framework. These compounds have been explored for their potential in pharmaceuticals, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives often involves intramolecular spirocyclization of substituted pyridines or similar precursors. A method includes the activation of the pyridine ring with ethyl chloroformate followed by the intramolecular addition of an attached β-dicarbonyl nucleophile in the presence of titanium isopropoxide (Parameswarappa & Pigge, 2011).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Intramolecular Spirocyclization
The construction of 3,9-diazaspiro[5.5]undecane derivatives, which are structurally related to the compound , can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process involves in situ activation of the pyridine ring followed by the addition of a β-dicarbonyl nucleophile, showcasing the compound's synthetic versatility (Parameswarappa & Pigge, 2011).
Catalyst-Free Synthesis of Nitrogen-Containing Heterocycles
A catalyst-free synthesis method for nitrogen-containing spiro heterocycles, including diazaspiro[5.5]undecane derivatives, employs a [5 + 1] double Michael addition reaction. This method highlights the efficiency and environmentally friendly approach to synthesizing such complex molecules (Aggarwal, Vij, & Khurana, 2014).
Biological Activity and Applications
Privileged Heterocycles in Drug Discovery
1,9-Diazaspiro[5.5]undecanes, similar to the compound of interest, are considered privileged heterocycles due to their significant biological activity. These compounds have potential applications in treating obesity, pain, and various immune, cell signaling, cardiovascular, and psychotic disorders, demonstrating their versatility in medicinal chemistry (Blanco‐Ania, Heus, & Rutjes, 2017).
CCR8 Antagonists for Treating Respiratory Diseases
Compounds structurally related to 2-ethyl-9-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one, acting as CCR8 antagonists, are under investigation for their potential in treating chemokine-mediated diseases, especially respiratory conditions like asthma, chronic obstructive pulmonary disease, and rhinitis. This application underscores the therapeutic relevance of diazaspiro[5.5]undecane derivatives in addressing significant health concerns (Norman, 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-ethyl-9-(2-methyl-1H-pyrrole-3-carbonyl)-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-3-25-16-23(15-20(22(25)28)18-7-5-4-6-8-18)10-13-26(14-11-23)21(27)19-9-12-24-17(19)2/h4-9,12,20,24H,3,10-11,13-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYCIKUJZMZBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCN(CC2)C(=O)C3=C(NC=C3)C)CC(C1=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522321.png)



![2-(2,3-dihydro-1H-inden-1-yl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5522353.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5522359.png)
![2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5522367.png)

![(4aS*,7aR*)-1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5522380.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B5522387.png)
![N-[3-(acetylamino)phenyl]-2-nitrobenzamide](/img/structure/B5522388.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-cyclopropylethanone](/img/structure/B5522409.png)
![5-(2-chlorophenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-furamide](/img/structure/B5522415.png)